4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-BROMO-1-(3-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes bromine, fluorine, and methoxy groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-1-(3-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine, fluorine, and methoxy groups through various substitution reactions. Common reagents used in these reactions include brominating agents, fluorinating agents, and methoxylating agents under controlled conditions such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often involving the use of catalysts and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-1-(3-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The bromine, fluorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[4-BROMO-1-(3-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-1-(3-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: A compound with similar fluorine and aromatic ring structures.
4-(Trifluoromethyl)benzoic acid: Another compound with fluorine and aromatic ring structures.
Uniqueness
3-[4-BROMO-1-(3-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of bromine, fluorine, and methoxy groups attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H20BrFN2O2 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
4-bromo-1-[(3-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20BrFN2O2/c1-29-20-10-4-7-17(13-20)23-22(25)24(18-8-5-11-21(14-18)30-2)28(27-23)15-16-6-3-9-19(26)12-16/h3-14H,15H2,1-2H3 |
InChI Key |
AMEOAQQHAHNYSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.